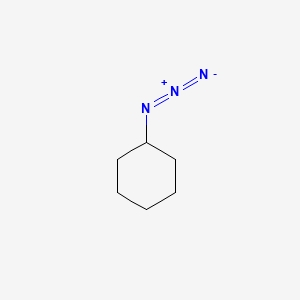

Azidocyclohexane

Description

Azidocyclohexane (cyclohexyl azide, CAS 19573-22-9) is an organic azide with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . It is a colorless to pale yellow liquid at room temperature, typically synthesized via nucleophilic substitution (SN2) of bromocyclohexane with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF), yielding 74–86% . Its spectroscopic data includes ¹H NMR (CDCl₃): δ = 1.57–1.90 (m, 10H, cyclohexyl), 3.33 (m, 1H, CH–N₃) . Azidocyclohexane is widely employed in organic synthesis, particularly in reductive alkylation and cyclization reactions to form amines or heterocycles .

Properties

IUPAC Name |

azidocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNIGPBQIINLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074014 | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19573-22-9 | |

| Record name | Cyclohexane, azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocyclohexane can be synthesized through the nucleophilic substitution reaction of cyclohexyl halides with sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: While specific industrial production methods for Azidocyclohexane are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to the laboratory synthesis. The scalability of this method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Azidocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.

Major Products:

Reduction: Cyclohexylamine.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Azidocyclohexane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Azidocyclohexane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azide group can undergo reduction to form amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electronic structure of the azide group, which allows for efficient interaction with electrophiles and dipolarophiles .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares azidocyclohexane with structurally related azides:

Thermodynamic Stability

Azidocyclohexane exhibits a standard enthalpy of formation (ΔfH°) of 108.40 kJ/mol in the liquid phase, significantly lower than azidobenzene (ΔfH° = 389.05 kJ/mol, gas phase), indicating greater thermodynamic stability due to its aliphatic structure . Adamantane-derived azides (e.g., 1-azidoadamantane) are even more stable owing to their rigid, diamondoid framework, which reduces strain in the transition state during decomposition .

Reactivity Profiles

- Reductive Alkylation : Azidocyclohexane reacts with trialkylboranes (e.g., triethylborane) under heat to form cyclohexylethylamine (73% yield) .

- Gold-Catalyzed Rearrangement : Upon N₂ extrusion, azidocyclohexane forms cyclohexanimine derivatives coordinated to gold complexes .

- Contrast with Aryl Azides: Azidobenzene undergoes facile [3+2] cycloadditions (e.g., Huisgen reaction) under copper catalysis, a reactivity less pronounced in aliphatic azides like azidocyclohexane .

Research Findings and Data

Thermal Decomposition Kinetics

Azidocyclohexane decomposes at 150–200°C , releasing nitrogen gas and forming cyclohexanimine intermediates. In contrast, 1-azidoadamantane requires higher temperatures (>250°C ) due to its structural rigidity .

Biological Activity

Azidocyclohexane is a nitrogen-containing organic compound characterized by the presence of an azide group () attached to a cyclohexane ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of azidocyclohexane, focusing on its mechanisms of action, synthesis, and implications in drug discovery.

Synthesis of Azidocyclohexane

Azidocyclohexane can be synthesized through a nucleophilic substitution reaction involving cyclohexyl halides and sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide. This reaction typically proceeds under mild conditions, yielding azidocyclohexane as a product. The scalability of this method makes it suitable for both laboratory and industrial applications.

Mechanisms of Biological Activity

Azidocyclohexane exhibits several biological activities primarily due to its azide functional group. Key mechanisms include:

- Bioorthogonal Chemistry : Azides are widely used in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules within living systems. This property is particularly useful in cellular imaging and drug delivery applications.

- Enzyme Interactions : The azide group can interact with various enzymes, leading to inhibition or activation. Such interactions can alter cellular processes, including gene expression and metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that azidocyclohexane may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation .

Biological Activity Data

The biological activity of azidocyclohexane has been evaluated in various studies, highlighting its potential as a therapeutic agent. Below is a summary table of findings related to its biological effects:

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Pancreatic Cancer Cells | Growth inhibition | Induction of apoptosis via caspase activation |

| Study 2 | Breast Cancer Cells | Decreased Mcl-1 levels | Targeting Mcl-1 degradation |

| Study 3 | General Cell Lines | Cytotoxicity observed | Enzyme inhibition leading to metabolic disruption |

Case Studies

- Pancreatic Cancer Research : In a study examining the effects of azidocyclohexane on pancreatic cancer cells, it was found that treatment resulted in significant growth inhibition and upregulation of cell cycle inhibitors. This suggests that azidocyclohexane may serve as a lead compound for developing new therapies targeting pancreatic cancer .

- Breast Cancer Studies : Another investigation focused on the use of azidocyclohexane derivatives in breast cancer models demonstrated that these compounds could effectively lower Mcl-1 protein levels, which is crucial for cell survival in cancerous cells. The study indicated that these derivatives could induce apoptosis through caspase activation pathways .

- General Cytotoxicity Assessment : A broader assessment across various cell lines revealed that azidocyclohexane exhibited cytotoxic properties, potentially making it a candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.